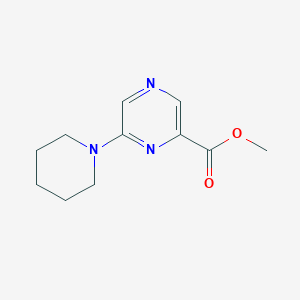
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features and biological activities.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazinecarboxylic acid share the pyrazine core structure and exhibit related chemical properties.
Uniqueness
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is unique due to its combined piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This dual structure allows it to participate in a variety of reactions and interactions, making it a versatile compound in research and industrial applications .
Biological Activity
Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-tubercular agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as pyrazine derivatives, which are characterized by their pyrazine ring structure. The presence of the piperidine moiety enhances its pharmacological profile. The general structure can be represented as follows:
Antimicrobial Activity
In Vitro Evaluation
The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study reported that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazine Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Derivative 7b | 0.25 | Staphylococcus epidermidis |
| Derivative 10 | 0.30 | Escherichia coli |
Anti-Tubercular Activity
This compound has also been investigated for its anti-tubercular effects, particularly against Mycobacterium tuberculosis. Research indicates that pyrazine derivatives can inhibit the growth of this pathogen through various mechanisms.
Case Study
A recent study synthesized several substituted pyrazine derivatives, including this compound, and tested their efficacy against Mycobacterium tuberculosis H37Ra. The most promising compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .
Table 2: Anti-Tubercular Activity of Selected Compounds
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| This compound | 1.35 - 2.18 | Not specified |
| Compound 6e | 1.50 | 40.32 |
| Compound 7e | 2.00 | Not specified |
The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial enzymes and pathways critical for survival and replication. For instance, studies have shown that certain analogs can inhibit key metabolic pathways in Mycobacterium tuberculosis, leading to bacterial cell death .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 6-piperidin-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-7-12-8-10(13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
IPVRCMBVCAHHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















